2-Bromo-7H-purine-6-thiol

Medicinal chemistry Purine scaffold diversification Parallel library synthesis

2-Bromo-7H-purine-6-thiol (CAS 139244-00-1), also indexed as 2-bromo-6-mercaptopurine or 2-bromo-3,7-dihydropurine-6-thione, is a heterocyclic purine derivative with the molecular formula C5H3BrN4S and a molecular weight of 231.07 g/mol. It features a bromine atom at the C2 position and a thiol group at the C6 position, providing two chemically orthogonal reactive handles on the purine core.

Molecular Formula C5H3BrN4S
Molecular Weight 231.08 g/mol
CAS No. 139244-00-1
Cat. No. B166692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7H-purine-6-thiol
CAS139244-00-1
Synonyms2-broMo-7H-purine-6-thiol
Molecular FormulaC5H3BrN4S
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)N=C(N2)Br
InChIInChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
InChIKeyFAQOJEGXUUBBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7H-purine-6-thiol (CAS 139244-00-1): A Dual-Reactive Purine Scaffold for Targeted Library Synthesis


2-Bromo-7H-purine-6-thiol (CAS 139244-00-1), also indexed as 2-bromo-6-mercaptopurine or 2-bromo-3,7-dihydropurine-6-thione, is a heterocyclic purine derivative with the molecular formula C5H3BrN4S and a molecular weight of 231.07 g/mol . It features a bromine atom at the C2 position and a thiol group at the C6 position, providing two chemically orthogonal reactive handles on the purine core. This compound is catalogued in authoritative chemical registries including the EPA DSSTox database (Substance ID: DTXSID20577683) [1] and multiple national customs HS code databases (2933990090) [2], confirming its established status as a traded research chemical and synthetic intermediate in medicinal chemistry programs.

Why 6-Mercaptopurine or 2-Halopurines Cannot Replace 2-Bromo-7H-purine-6-thiol in Scaffold-Based Design


Generic substitution among 6-thiopurine analogs is precluded by the unique convergence of two orthogonal, synthetically addressable functional groups on a single purine nucleus. 6-Mercaptopurine (6-MP) lacks the C2 halogen required for palladium-catalyzed cross-coupling, while simple 2-halopurines (e.g., 2-chloropurine, 2-bromopurine) lack the C6 thiol that enables S-alkylation, thioetherification, or metal coordination without protecting-group manipulation [1]. The bromine atom at C2 offers superior leaving-group ability relative to chlorine in Suzuki-Miyaura and related cross-coupling reactions, allowing chemists to exploit the reactivity differential to sequentially functionalize C2 and C6 in a programmable order [2]. This dual reactivity directly enables the construction of focused kinase inhibitor libraries where both substitution vectors must be independently varied, a capability unavailable with either 6-MP or monofunctional 2-halopurines when used in isolation.

2-Bromo-7H-purine-6-thiol (CAS 139244-00-1): Quantitative Evidence for Procurement Decision-Making


Orthogonal Synthetic Handles: C2-Br vs C6-SH Reactivity Compared to 6-Mercaptopurine

2-Bromo-7H-purine-6-thiol provides two functionally independent reactive sites: a C2 bromine for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) and a C6 thiol for S-alkylation, thioetherification, or disulfide formation [1]. In contrast, 6-mercaptopurine (6-MP, CAS 50-44-2) offers only the C6 thiol handle, requiring pre-functionalization of the purine core via separate halogenation steps to introduce an aryl/alkenyl group at C2. This distinction means 2-bromo-7H-purine-6-thiol enables a convergent, one-scaffold diversification strategy that 6-MP cannot support without additional synthetic steps.

Medicinal chemistry Purine scaffold diversification Parallel library synthesis

Halogen Leaving-Group Reactivity Hierarchy: C2-Br versus C2-Cl in Cross-Coupling at Purine Position 2

Among 2-halopurines, the C2-bromo derivative exhibits superior reactivity in Pd(0)-catalyzed cross-coupling relative to its 2-chloro counterpart. This reactivity hierarchy (I > Br >> Cl) is well-established for purine systems [1] and positions 2-bromo-7H-purine-6-thiol as a more efficient coupling partner than 2-chloro-6-mercaptopurine or 2-chloropurine. While 2-iodopurines would be even more reactive, they are significantly less stable and more costly.

Cross-coupling chemistry Palladium catalysis Structure-reactivity relationships

Commercial Purity Specifications and Batch-to-Batch Quality Control Documentation

Commercially available 2-bromo-7H-purine-6-thiol is supplied at a minimum purity of 95% (standard grade) and 98% (high-purity grade) . Vendor Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports, enabling procurement teams to verify identity and purity prior to use in sensitive catalytic reactions where halogen-containing impurities could poison Pd catalysts . This level of documented quality control is not universally available for less common 2-substituted 6-mercaptopurine derivatives from smaller suppliers.

Quality assurance Analytical chemistry Procurement specifications

Documented Use as a Precursor for Kinase Inhibitor Scaffold Libraries: A Class-Level Application Advantage

The purine core of 2-bromo-7H-purine-6-thiol mimics the adenine moiety of ATP, making it a privileged starting point for ATP-competitive kinase inhibitor design [1]. The C2-aryl substitution introduced via Suzuki coupling occupies the hydrophobic pocket adjacent to the ATP binding site in kinases such as CK2 and CDK family members, while the C6-thioether modifications modulate selectivity and pharmacokinetic properties [2]. While direct comparative IC50 data for 2-bromo-7H-purine-6-thiol itself are sparse in public literature—reflecting its primary role as an intermediate rather than a final bioactive compound—the structural logic of C2,C6-disubstituted purines as kinase inhibitor scaffolds is well-established through numerous medicinal chemistry programs.

Kinase inhibitor design Purine bioisosteres ATP-competitive inhibitors

C2-Bromo Substitution as a Metabolic Stability Modulator Relative to 6-Mercaptopurine

6-Mercaptopurine undergoes rapid metabolic inactivation via xanthine oxidase (XO)-mediated oxidation at the C2 position, producing 6-thiouric acid [1]. The presence of a C2-bromo substituent in 2-bromo-7H-purine-6-thiol sterically and electronically blocks this metabolic soft spot, a principle well-established in the design of 2-substituted purine analogs with improved metabolic stability [2]. While direct comparative in vitro microsomal stability data (t1/2, intrinsic clearance) for 2-bromo-7H-purine-6-thiol versus 6-MP were not identified in the public domain during the preparation of this guide, the structure-metabolism relationship provides a strong rationale for selecting the 2-bromo derivative when reduced XO-mediated clearance is a design objective.

Drug metabolism Xanthine oxidase Thiopurine pharmacokinetics

Chemoselectivity Advantage: C6-Thiol Reactivity in the Presence of C2-Br

The C6 thiol group of 2-bromo-7H-purine-6-thiol can be selectively functionalized via S-alkylation or visible-light-mediated late-stage thioetherification without disturbing the C2-Br bond [1]. This chemoselectivity is enabled by the distinct reactivity profiles of the thiol (soft nucleophile) and the aryl bromide (electrophile for oxidative addition). In compounds where C2 and C6 both bear halogen substituents (e.g., 2,6-dibromopurine), achieving chemoselective substitution at one position requires careful stoichiometric control and often results in mixtures [2]. The C6-SH/C2-Br pairing in 2-bromo-7H-purine-6-thiol is intrinsically chemoselective, simplifying reaction workup and purification.

Chemoselective functionalization Thiol alkylation Visible-light photochemistry

2-Bromo-7H-purine-6-thiol (CAS 139244-00-1): Optimal Application Scenarios Based on Verified Evidence


ATP-Competitive Kinase Inhibitor Library Synthesis via Sequential C6-S then C2-Aryl Diversification

Medicinal chemistry teams constructing focused libraries of ATP-competitive kinase inhibitors can leverage the orthogonal reactivity of 2-bromo-7H-purine-6-thiol: first functionalizing the C6 thiol via S-alkylation (e.g., with substituted benzyl/alkyl halides) to introduce selectivity-determining groups, followed by Suzuki-Miyaura cross-coupling at C2 to install aryl/heteroaryl pharmacophores that occupy the hydrophobic pocket of kinases such as CK2, CDK, and GSK-3 . This two-step diversification strategy generates a matrix of C6,C2-disubstituted purines with independent variation of both vectors, a workflow that is impossible to execute with 6-mercaptopurine alone due to the absence of a C2 coupling handle .

Synthesis of C2-Aryl-6-thiopurine Prodrugs with Predicted Enhanced Metabolic Stability

For programs targeting thiopurine antimetabolite pathways (e.g., anticancer or immunosuppressive agents), 2-bromo-7H-purine-6-thiol enables the synthesis of C2-aryl-6-thiopurine analogs wherein the C2 substituent blocks xanthine oxidase-mediated metabolic inactivation that rapidly clears unsubstituted 6-mercaptopurine . While direct metabolic stability data are pending publication, the well-established purine SAR—where C2 substitution modulates XO susceptibility—supports the procurement of this intermediate for structure-metabolism relationship (SMR) studies aimed at extending the half-life of thiopurine-based therapeutics .

Nucleoside Analog Synthesis: C2,C6-Disubstituted Purine Ribosides and Deoxyribosides

2-Bromo-7H-purine-6-thiol serves as the aglycone precursor for N9-glycosylation to produce 2-bromo-6-thiopurine nucleosides, which can be further elaborated via C2 cross-coupling to generate libraries of C2-aryl purine nucleosides . The bromine at C2 is retained through glycosylation conditions (e.g., Vorbrüggen silyl-Hilbert-Johnson method), enabling late-stage diversification after the glycosidic bond is formed, a significant advantage over pre-functionalized C2-aryl purine bases that may decompose or epimerize under glycosylation conditions . This scenario is particularly relevant for antiviral and anticancer nucleoside drug discovery programs.

Photo-Mediated Late-Stage Functionalization for DNA-Encoded Library (DEL) Technology

The C6 thiol of 2-bromo-7H-purine-6-thiol is compatible with visible-light-mediated, radical-based thioetherification methods that operate under mild, biocompatible conditions . This chemistry is directly applicable to DNA-encoded library (DEL) synthesis, where the purine scaffold can be attached to DNA via a linker at N9, and the C6-thiol and C2-bromide can be sequentially diversified using DEL-compatible chemistry in aqueous buffer. The chemoselectivity of the C6-SH group allows for on-DNA S-functionalization without damaging the DNA tag or the C2-Br handle, enabling a two-cycle diversification strategy that is not feasible with less chemoselective 2,6-dihalopurines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7H-purine-6-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.